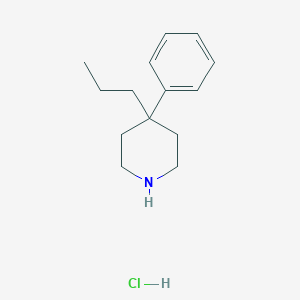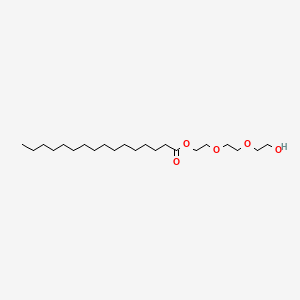
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate: is an organic compound with the molecular formula C22H44O5 and a molecular weight of 388.58 g/mol . . This compound is a type of ester formed from palmitic acid and a triethylene glycol derivative. It is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate typically involves the esterification of palmitic acid with 2-(2-(2-hydroxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Reaction Conditions: Reflux heating, continuous flow reactors.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Palmitic acid and 2-(2-(2-hydroxyethoxy)ethoxy)ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate is used as a surfactant and emulsifying agent in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions .
Biology:
In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases .
Medicine:
This compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate hydrophobic drugs and enhance their bioavailability .
Industry:
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it suitable for use in lotions, creams, and other skincare products .
Wirkmechanismus
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate involves its interaction with lipid membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where it can enhance the penetration of active ingredients through biological membranes .
Vergleich Mit ähnlichen Verbindungen
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate: Similar in structure but derived from stearic acid instead of palmitic acid.
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate: Derived from oleic acid, this compound has a similar ester linkage but with an unsaturated fatty acid.
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate: Derived from lauric acid, it has a shorter fatty acid chain compared to palmitic acid.
Uniqueness:
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of multiple ethoxy groups. This combination imparts distinct physicochemical properties, such as its melting point, solubility, and emulsifying capabilities .
Eigenschaften
CAS-Nummer |
62304-85-2 |
|---|---|
Molekularformel |
C22H44O5 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl hexadecanoate |
InChI |
InChI=1S/C22H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-20-26-19-18-25-17-16-23/h23H,2-21H2,1H3 |
InChI-Schlüssel |
KDXRKUWZYUGWKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)


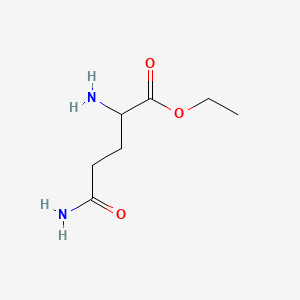
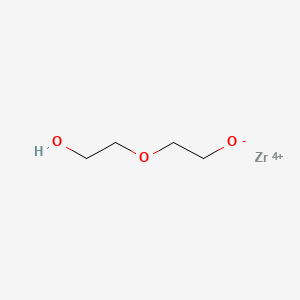


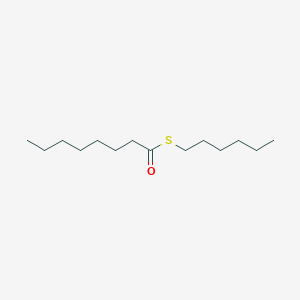
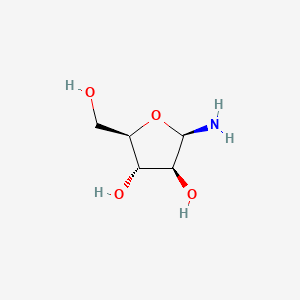
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

